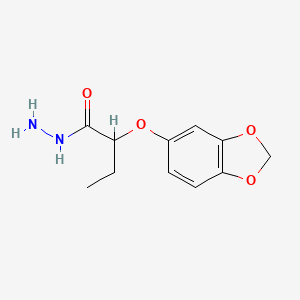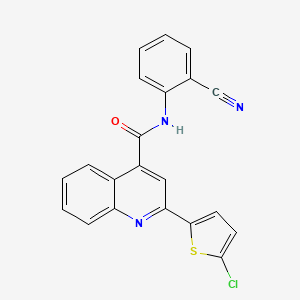![molecular formula C23H20BrFN2O3S B4272978 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 590357-11-2](/img/structure/B4272978.png)
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromo group at the 3-position of the phenyl ring using brominating agents like N-bromosuccinimide (NBS).
Isopropoxylation and Methoxylation: Functionalization of the phenyl ring with isopropoxy and methoxy groups using appropriate alkylating agents.
Fluorination: Introduction of the fluorine atom on the phenyl ring using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating their activity.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-4-methoxyphenyl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-(3-bromo-4-isopropoxyphenyl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN2O3S/c1-11(2)30-20-16(24)9-14(10-17(20)29-4)21-26-22(28)19-18(12(3)31-23(19)27-21)13-5-7-15(25)8-6-13/h5-11H,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKXRLWJCAWNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)C3=CC(=C(C(=C3)Br)OC(C)C)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110411 | |
| Record name | 2-[3-Bromo-5-methoxy-4-(1-methylethoxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590357-11-2 | |
| Record name | 2-[3-Bromo-5-methoxy-4-(1-methylethoxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590357-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Bromo-5-methoxy-4-(1-methylethoxy)phenyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4272897.png)
![methyl 2-{[({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4272921.png)
![methyl 2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4272927.png)
![methyl 2-{[({4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4272941.png)
![methyl 5-ethyl-2-({[(1H-pyrazol-3-ylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4272949.png)
![methyl 2-[({[4-ethyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4272958.png)
![methyl 2-[({[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4272965.png)
![methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4272967.png)

![6-ethyl-2-mercapto-3-(1H-pyrazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4272995.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4272998.png)
![4-({[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4273006.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4273014.png)
